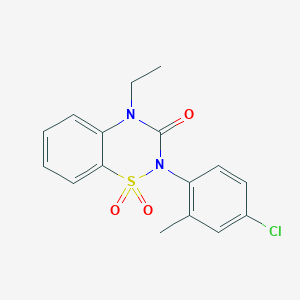

2-(4-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

CAS No.: 2549044-56-4

Cat. No.: VC11859767

Molecular Formula: C16H15ClN2O3S

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2549044-56-4 |

|---|---|

| Molecular Formula | C16H15ClN2O3S |

| Molecular Weight | 350.8 g/mol |

| IUPAC Name | 2-(4-chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

| Standard InChI | InChI=1S/C16H15ClN2O3S/c1-3-18-14-6-4-5-7-15(14)23(21,22)19(16(18)20)13-9-8-12(17)10-11(13)2/h4-10H,3H2,1-2H3 |

| Standard InChI Key | UBDLQVWRBGXAQO-UHFFFAOYSA-N |

| SMILES | CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=C(C=C3)Cl)C |

| Canonical SMILES | CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=C(C=C3)Cl)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound 2-(4-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione features a bicyclic benzothiadiazine core modified with substituents that influence its physicochemical and biological behavior. The molecular formula C₁₆H₁₅ClN₂O₃S corresponds to a molecular weight of 350.8 g/mol. Key structural components include:

-

A 1λ⁶,2,4-benzothiadiazine ring system with sulfonamide and ketone groups at positions 1,1,3.

-

A 4-chloro-2-methylphenyl substituent at position 2, contributing steric bulk and electron-withdrawing effects.

-

An ethyl group at position 4, enhancing lipophilicity and metabolic stability.

The presence of sulfur and nitrogen atoms in the heterocyclic framework enables diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for target binding .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2549044-56-4 | |

| Molecular Formula | C₁₆H₁₅ClN₂O₃S | |

| Molecular Weight | 350.8 g/mol | |

| IUPAC Name | 2-(4-chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one | |

| SMILES | CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=C(C=C3)Cl)C |

Synthesis and Derivatives

Synthetic Pathways

Benzothiadiazine derivatives are typically synthesized through cyclocondensation reactions. For this compound, a plausible route involves:

-

Formation of the benzothiadiazine core: Reacting 2-aminobenzenesulfonamide with chloroacetyl chloride to form the thiadiazine ring .

-

Substituent introduction: Sequential alkylation and aryl coupling reactions to attach the 4-chloro-2-methylphenyl and ethyl groups.

-

Oxidation and purification: Final oxidation of sulfur centers to sulfone groups, followed by chromatographic purification .

Modifications at positions 2 and 4 have been shown to alter bioactivity significantly. For instance, replacing the ethyl group with bulkier alkyl chains reduces PDE4 inhibitory potency but enhances metabolic stability .

Future Research Directions

Target Validation and Optimization

-

PDE4 isoform selectivity profiling: Determine inhibitory activity against PDE4A/B/C/D subtypes to optimize therapeutic windows .

-

Structural modifications: Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility without compromising target affinity.

-

In vivo pharmacokinetics: Assess oral bioavailability, half-life, and tissue distribution in rodent models.

Computational Modeling Insights

Molecular docking studies using PDE4B (PDB: 1F0J) suggest that the 4-chloro-2-methylphenyl group occupies a hydrophobic pocket near the catalytic site, while the sulfone group forms hydrogen bonds with Gln-443 . Further simulations could guide rational design of high-affinity analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume